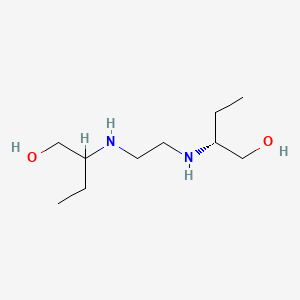![molecular formula C8H9BN2O2 B8113827 (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid is a boronic acid derivative with a pyrazolo[1,5-a]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The boronic acid group is introduced through a reaction involving a suitable boron source, such as boronic acid esters or boronic acids themselves.
Pyrazolo[1,5-a]pyridine Synthesis: The pyrazolo[1,5-a]pyridine core is constructed through a cyclization reaction, often involving the condensation of appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the boronic acid group to boronic esters or boranes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxo derivatives of the pyrazolo[1,5-a]pyridine core.
Reduction Products: Boronic esters and boranes.
Substitution Products: Derivatives with different functional groups replacing the boronic acid moiety.
Aplicaciones Científicas De Investigación
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways depend on the biological context and the specific application.
Comparación Con Compuestos Similares
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid can be compared with other similar compounds, such as:
6-Methylpyridine-3-boronic acid: Similar core structure but lacking the pyrazolo moiety.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Different substituent on the pyridine ring, leading to different chemical properties and applications.
These compounds share the boronic acid functionality but differ in their core structures and substituents, resulting in unique chemical and biological properties.
Propiedades
IUPAC Name |
(6-methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZSCSRMJAJIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=NN12)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B8113769.png)











